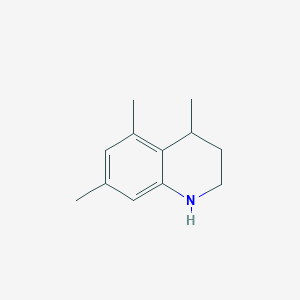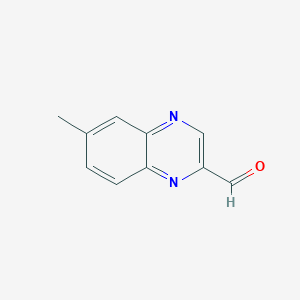
6-Methylquinoxaline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylquinoxaline-2-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₈N₂O. It is a derivative of quinoxaline, which is known for its diverse pharmacological and industrial applications. This compound is of significant interest due to its potential use in various scientific research fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
6-Methylquinoxaline-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 6-methyl-2-oxo-2H-quinoxaline-3-carbaldehyde under acidic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid, and it is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
6-Methylquinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into 6-methylquinoxaline-2-methanol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: 6-Methylquinoxaline-2-methanol.
Substitution: Various substituted quinoxaline derivatives.
科学的研究の応用
6-Methylquinoxaline-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown its potential in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-methylquinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA through intercalation, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, it can inhibit certain enzymes, thereby affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
6-Methylquinoxaline: Similar structure but lacks the aldehyde group, leading to different reactivity and applications.
Quinoxaline-2-carbaldehyde: Similar to 6-methylquinoxaline-2-carbaldehyde but without the methyl group, affecting its chemical properties and uses
Uniqueness
This compound is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various synthetic and research applications .
特性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
6-methylquinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O/c1-7-2-3-9-10(4-7)11-5-8(6-13)12-9/h2-6H,1H3 |
InChIキー |
ZRWDXVSKJWFATI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC=C(N=C2C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


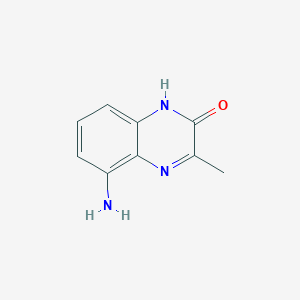
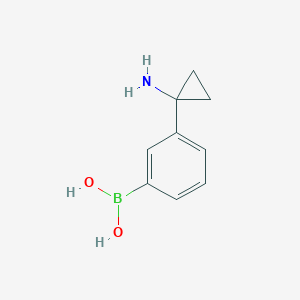

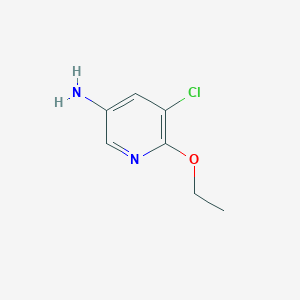
![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)
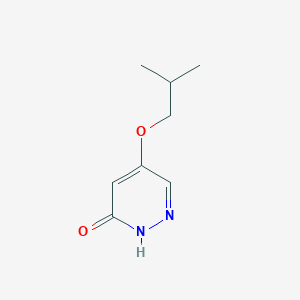
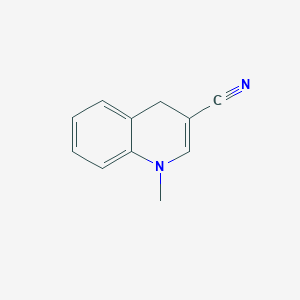
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
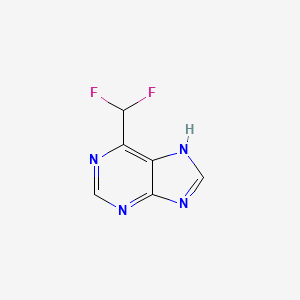
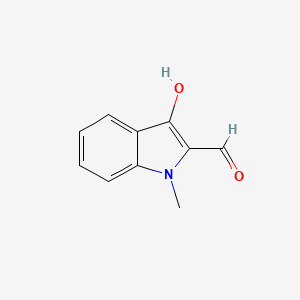
![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)
